molecular formula C23H22N2O2 B11037657 (4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methylene]-1,3-oxazol-5(4H)-one

(4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methylene]-1,3-oxazol-5(4H)-one

Cat. No.: B11037657
M. Wt: 358.4 g/mol
InChI Key: SBRBMMCZRPWWOF-UYRXBGFRSA-N
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Description

2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines a phenyl group, a quinoline derivative, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the oxazole ring through cyclization reactions. The phenyl group is then introduced through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the quinoline or oxazole rings, leading to different structural analogs.

    Substitution: The phenyl group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl: A stable free radical reagent used in atmospheric studies.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with applications in organic synthesis and catalysis.

Uniqueness

2-PHENYL-4-[(Z)-1-(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is unique due to its combination of a quinoline derivative and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

(4Z)-2-phenyl-4-[(1,2,2,4-tetramethylquinolin-6-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H22N2O2/c1-15-14-23(2,3)25(4)20-11-10-16(12-18(15)20)13-19-22(26)27-21(24-19)17-8-6-5-7-9-17/h5-14H,1-4H3/b19-13-

InChI Key

SBRBMMCZRPWWOF-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC(N(C2=C1C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)C)(C)C

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

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